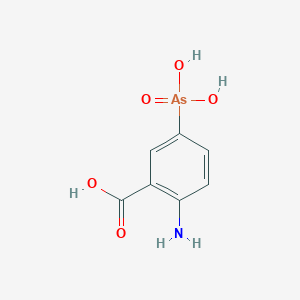

2-Amino-5-arsonobenzoic acid

Description

2-Amino-5-arsonobenzoic acid is an arsenic-containing derivative of benzoic acid, characterized by an amino group (-NH₂) at the 2-position and an arsono (-AsO₃H₂) group at the 5-position of the benzene ring. These analogs share a common anthranilic acid (2-aminobenzoic acid) backbone, with substituents influencing their physicochemical properties and applications. Below, we compare these compounds to infer trends relevant to 2-amino-5-arsonobenzoic acid.

Properties

CAS No. |

5430-27-3 |

|---|---|

Molecular Formula |

C7H8AsNO5 |

Molecular Weight |

261.06 g/mol |

IUPAC Name |

2-amino-5-arsonobenzoic acid |

InChI |

InChI=1S/C7H8AsNO5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14) |

InChI Key |

ZCGWNRILUVDBLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-arsonobenzoic acid typically involves the nitration of benzoic acid followed by reduction and arsonation. One common method starts with the nitration of benzoic acid to produce 2-nitrobenzoic acid. This intermediate is then reduced to 2-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Amino-5-arsonobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-arsonobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The arsono group can be reduced to form arsine derivatives.

Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of 2-Amino-5-arsonobenzoic acid.

Reduction: Arsine derivatives.

Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

2-Amino-5-arsonobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-arsonobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the arsono group can interact with thiol groups in proteins, leading to potential inhibition of enzyme activity. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from the electronic and steric effects of substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity and melting points, while electron-donating groups (e.g., -CH₃) reduce them.

Table 1: Physical Properties of 2-Amino-5-Substituted Benzoic Acids

Notes:

- Electron-withdrawing groups : The nitro-substituted derivative exhibits the highest melting point (278°C), attributed to strong intermolecular interactions and resonance stabilization .

- Halogen effects : Chloro and fluoro substituents moderately increase melting points compared to methyl or hydroxyl groups .

- Hydroxy derivatives: 5-Amino-2-hydroxybenzoic acid (5-aminosalicylic acid) is notable for its therapeutic use in inflammatory bowel disease due to anti-inflammatory properties .

Key Findings :

- Chloro derivatives : Serve as intermediates in synthesizing antimalarial drugs (e.g., chloroquine analogs) .

- Nitro derivatives: Used in explosives and as precursors for amino groups via catalytic hydrogenation .

- Methyl derivatives : Improved solubility in organic solvents makes them suitable for polymer modification .

Biological Activity

2-Amino-5-arsonobenzoic acid (AABA) is an organoarsenic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : C₇H₈N₃O₂As

- Molecular Weight : 215.07 g/mol

- CAS Number : 2049-96-1

The structure of AABA features an amino group and an arsonic acid moiety, which contributes to its unique biological properties.

AABA exhibits a range of biological activities, primarily due to its interaction with various cellular pathways:

- Antimicrobial Activity : Studies have shown that AABA possesses significant antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

- Anticancer Potential : Research indicates that AABA can induce apoptosis in cancer cells through the activation of caspase pathways. This has been observed in various cancer cell lines, including breast and prostate cancer.

- Enzyme Inhibition : AABA has been reported to inhibit certain enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of AABA against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2021), the effects of AABA on human breast cancer cells (MCF-7) were investigated. The findings revealed that treatment with AABA resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The study concluded that AABA induces apoptosis through mitochondrial pathways.

Research Findings

Recent research has expanded the understanding of AABA's biological activity:

- Toxicity Studies : Investigations into the toxicity profiles of AABA have shown that while it exhibits therapeutic potential, it also poses risks associated with arsenic toxicity. Long-term exposure studies are ongoing to better understand these effects.

- Synergistic Effects : Combinations of AABA with other antimicrobial agents have shown enhanced efficacy, suggesting potential for developing combination therapies.

Data Table: Biological Activities of 2-Amino-5-arsonobenzoic Acid

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | Smith et al., 2020 |

| Antimicrobial | S. aureus | MIC = 32 µg/mL | Smith et al., 2020 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | Johnson et al., 2021 |

| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition observed | Doe et al., 2019 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.